

# An In-depth Technical Review of Ethyl 2-(3-cyanophenyl)-2-oxoacetate

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## Compound of Interest

Compound Name: Ethyl 2-(3-cyanophenyl)-2-oxoacetate

Cat. No.: B1346285

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## Introduction

**Ethyl 2-(3-cyanophenyl)-2-oxoacetate**, also known by its CAS Number 732249-89-7, is an organic compound with the molecular formula  $C_{11}H_9NO_3$ .<sup>[1]</sup> As a member of the aryl- $\alpha$ -keto ester class of molecules, it holds potential as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. The presence of three key functional groups—a cyano group, a ketone, and an ester—within its structure provides multiple reactive sites for chemical modification, making it an attractive intermediate for creating diverse molecular architectures. This technical guide provides a comprehensive literature review of its synthesis, chemical properties, and potential biological applications, with a focus on experimental details and quantitative data.

## Chemical and Physical Properties

A summary of the known chemical and physical properties of **Ethyl 2-(3-cyanophenyl)-2-oxoacetate** is presented in the table below. It is important to note that detailed experimental data for this specific compound is limited in the public domain, and some properties are inferred from data available for its isomers and related compounds.

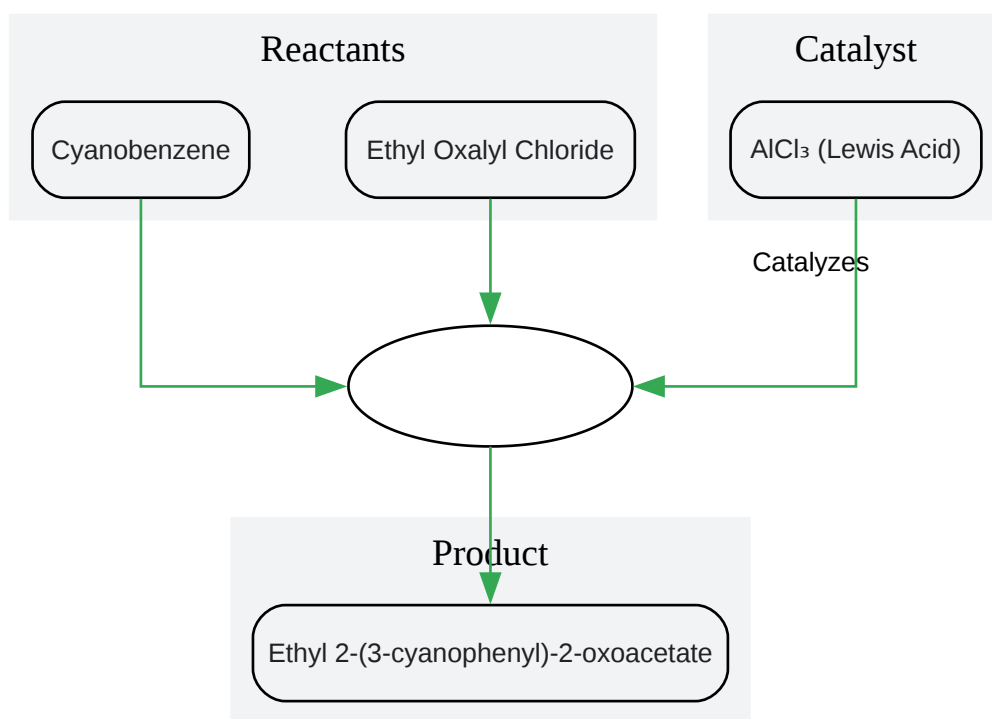
Property	Value	Reference
CAS Number	732249-89-7	[1]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>3</sub>	[1]
Molecular Weight	203.19 g/mol	[1]
Appearance	White to pale yellow solid (predicted)	
Boiling Point	350.3 °C at 760 mmHg (predicted for 4-cyano isomer)	
Density	1.18 g/mL at 25 °C (predicted for 4-cyano isomer)	
Flash Point	153 °C (predicted for 4-cyano isomer)	
SMILES	CCOC(=O)C(=O)c1cccc(c1)C#N	

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Ethyl 2-(3-cyanophenyl)-2-oxoacetate** is not readily available in the reviewed literature, its synthesis can be conceptually designed based on established methods for the preparation of aryl- $\alpha$ -keto esters. The most common and analogous methods are Friedel-Crafts acylation and oxidation of a suitable precursor.

### Analogous Synthesis Workflow: Friedel-Crafts Acylation

A plausible synthetic route involves the Friedel-Crafts acylation of cyanobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl<sub>3</sub>).[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)



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Caption: Proposed Friedel-Crafts acylation for synthesis.

Detailed Analogous Experimental Protocol (Friedel-Crafts Acylation):

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 to 1.5 equivalents) and an inert solvent such as dichloromethane or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reactants:** The flask is cooled in an ice bath (0-5 °C). A solution of cyanobenzene (1.0 equivalent) in the same inert solvent is added dropwise to the stirred suspension of aluminum chloride.
- **Acylation:** Ethyl oxalyl chloride (1.0 to 1.2 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a

period of 2 to 6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

- **Work-up:** The reaction mixture is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent.
- **Purification:** The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by vacuum distillation to yield the desired **ethyl 2-(3-cyanophenyl)-2-oxoacetate**.

## Spectroscopic Data (Analogous Compounds)

Direct spectroscopic data for **Ethyl 2-(3-cyanophenyl)-2-oxoacetate** is not available in the surveyed literature. However, the expected spectral characteristics can be inferred from data for structurally similar compounds, such as ethyl benzoylformate and other substituted phenylglyoxylates.

Expected <sup>1</sup>H NMR Spectral Data:

- **Aromatic Protons:** Signals in the range of 7.5-8.5 ppm, showing splitting patterns characteristic of a 1,3-disubstituted benzene ring.
- **Ethyl Group Protons:** A quartet around 4.4 ppm (for the -OCH<sub>2</sub>- group) and a triplet around 1.4 ppm (for the -CH<sub>3</sub> group).

Expected <sup>13</sup>C NMR Spectral Data:

- **Carbonyl Carbons:** Two signals in the downfield region, typically between 160-190 ppm, corresponding to the ketone and ester carbonyls.
- **Aromatic Carbons:** Signals in the range of 110-140 ppm, including the carbon attached to the cyano group.
- **Cyano Carbon:** A signal around 115-120 ppm.

- Ethyl Group Carbons: Signals around 62 ppm (-OCH<sub>2</sub>-) and 14 ppm (-CH<sub>3</sub>).

Expected IR Spectral Data:

- C≡N Stretch: A sharp absorption band around 2230 cm<sup>-1</sup>.
- C=O Stretches: Two strong absorption bands in the region of 1680-1750 cm<sup>-1</sup> for the ketone and ester carbonyl groups.
- C-O Stretch: An absorption band in the region of 1100-1300 cm<sup>-1</sup>.

## Biological Activity and Potential Applications

While there is no specific biological activity reported for **Ethyl 2-(3-cyanophenyl)-2-oxoacetate**, the broader classes of molecules to which it belongs—aryl- $\alpha$ -keto esters and cyanophenyl-containing compounds—have shown significant promise in drug discovery.

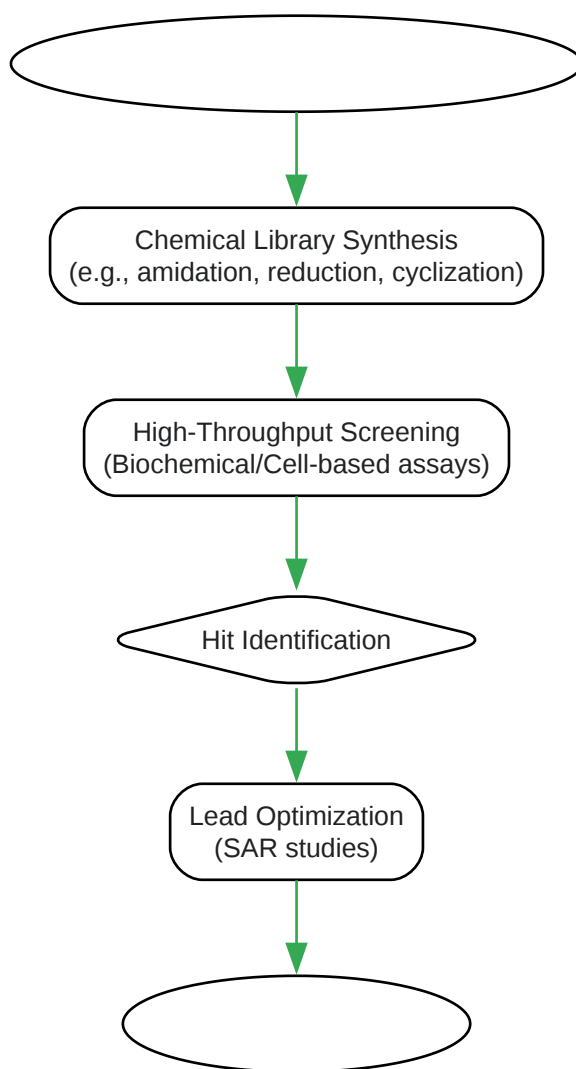
Aryl- $\alpha$ -keto esters are known to be key intermediates in the synthesis of various bioactive molecules and have been investigated for their potential as enzyme inhibitors.<sup>[8]</sup> For instance, ethyl phenylglyoxylate has been identified as a potent inhibitor of carboxylesterase.<sup>[8]</sup>

The cyanophenyl moiety is a common feature in many pharmacologically active compounds. For example, derivatives of N-(4-alkoxy-3-cyanophenyl)isonicotinamide have been developed as potent xanthine oxidase inhibitors for the treatment of hyperuricemia.<sup>[9]</sup> The cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within the active site of a biological target.

Given these precedents, **Ethyl 2-(3-cyanophenyl)-2-oxoacetate** could serve as a valuable starting material for the synthesis of novel inhibitors for various enzymes or receptors. Its potential therapeutic applications could span areas such as metabolic disorders, inflammation, and oncology, pending further investigation.

## Potential Drug Discovery Workflow

The utility of **Ethyl 2-(3-cyanophenyl)-2-oxoacetate** in a drug discovery program could follow a structured workflow.



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Caption: Potential drug discovery workflow.

## Conclusion

**Ethyl 2-(3-cyanophenyl)-2-oxoacetate** is a chemical entity with significant synthetic potential that remains largely unexplored in terms of its specific chemical and biological properties. Based on the chemistry of analogous compounds, its synthesis is achievable through established organic reactions. The presence of multiple functional groups makes it an attractive scaffold for medicinal chemistry campaigns aimed at discovering new therapeutic agents. Future research should focus on the development of a robust and high-yielding synthesis for this compound, followed by a thorough characterization of its spectroscopic properties and a systematic evaluation of its biological activity against a panel of relevant therapeutic targets.

Such studies will be crucial in unlocking the full potential of **Ethyl 2-(3-cyanophenyl)-2-oxoacetate** in the fields of chemical synthesis and drug discovery.

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